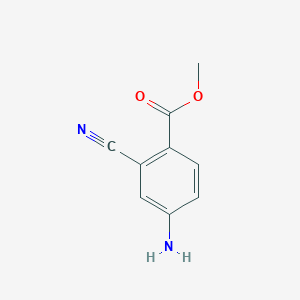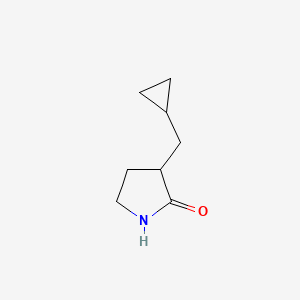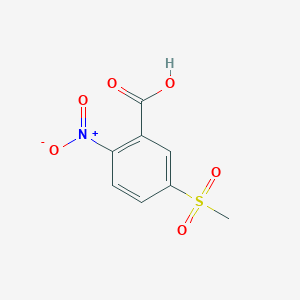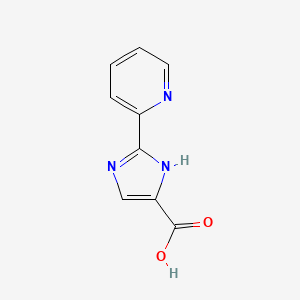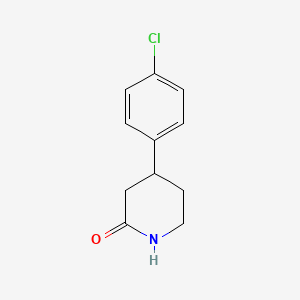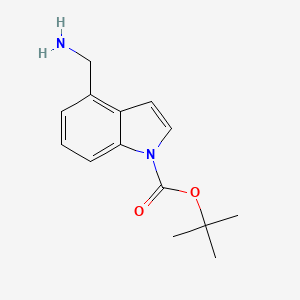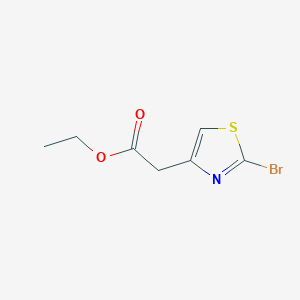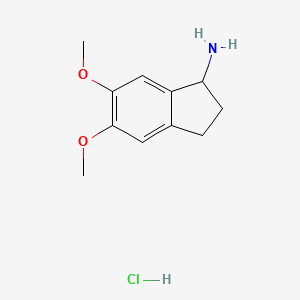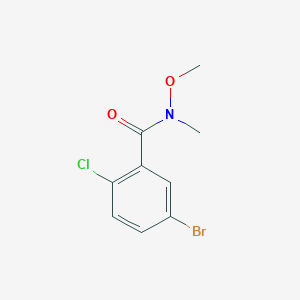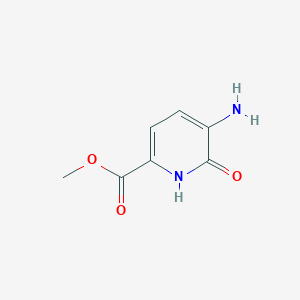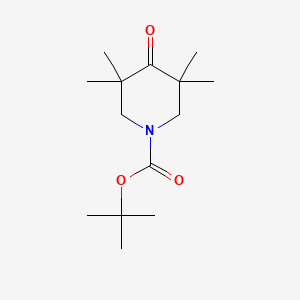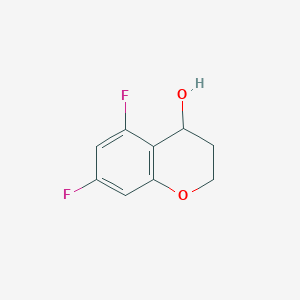
5,7-Difluorochroman-4-ol
Overview
Description
5,7-Difluorochroman-4-ol is an organic compound with the molecular formula C9H8F2O2. It is a chiral difluorinated hydroxybenzene derivative and is known for its role as an intermediate in the synthesis of tegoprazan, a potassium-competitive acid blocker used in the treatment of gastroesophageal reflux disease and gastric ulcers .
Preparation Methods
The preparation of 5,7-Difluorochroman-4-ol typically involves the asymmetric reduction of 5,7-difluorochroman-4-one. This reaction is carried out in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. The ketoreductase used can be one or a combination of short-chain dehydrogenases/reductases family, medium-chain dehydrogenases/reductase, or aldo-keto reductase . The reaction conditions are mild, and the process is suitable for industrial production due to its high conversion rate and good chiral selectivity .
Chemical Reactions Analysis
5,7-Difluorochroman-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5,7-difluorochroman-4-one.
Reduction: The compound itself is typically produced through the reduction of 5,7-difluorochroman-4-one.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include ketoreductase for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Difluorochroman-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities.
Mechanism of Action
The mechanism of action of 5,7-Difluorochroman-4-ol primarily involves its role as an intermediate in the synthesis of tegoprazan. Tegoprazan works by competitively and reversibly binding to the H+/K±ATPase enzyme in parietal cells, thereby inhibiting gastric acid secretion . The molecular targets and pathways involved include the H+/K±ATPase enzyme and the associated signaling pathways in gastric parietal cells.
Comparison with Similar Compounds
5,7-Difluorochroman-4-ol can be compared with other similar compounds, such as:
5,7-Difluorochroman-4-one: The precursor in the synthesis of this compound.
Tegoprazan: The pharmaceutical compound synthesized using this compound as an intermediate.
Other fluorinated hydroxybenzene derivatives: These compounds share similar structural motifs and may have comparable chemical properties and applications
The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of tegoprazan, which is a novel potassium-competitive acid blocker with significant therapeutic potential.
Properties
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTYMLFMXKYIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-5,7-Difluorochroman-4-ol in pharmaceutical synthesis?
A1: (R)-5,7-Difluorochroman-4-ol is a crucial building block in the production of Tegoprazan []. Tegoprazan is a potassium-competitive acid blocker (P-CAB) known for its role in treating gastroesophageal reflux disease (GERD). The efficient synthesis of (R)-5,7-Difluorochroman-4-ol is therefore highly relevant for the pharmaceutical industry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
